molecular formula C17H21FN2O2 B6720380 N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide

N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide

Cat. No.: B6720380
M. Wt: 304.36 g/mol
InChI Key: UGPWZBJHQWNPAO-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a piperidinone ring, and an acetamide moiety

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-2-10-19(12-14-7-3-4-8-15(14)18)17(22)13-20-11-6-5-9-16(20)21/h2-4,7-8H,1,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWZBJHQWNPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1F)C(=O)CN2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acyl chloride or anhydride under basic conditions.

    Final Coupling Step: The final step involves coupling the fluorophenyl and piperidinone intermediates with the acetamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-methylacetamide
  • N-[(2-chlorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide
  • N-[(2-bromophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide

Uniqueness

N-[(2-fluorophenyl)methyl]-2-(2-oxopiperidin-1-yl)-N-prop-2-enylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

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